
Ethyl 1-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperidine-2-carboxylate is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mycobacterium tuberculosis GyrB Inhibitors
- A study by Jeankumar et al. (2013) explored ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as Mycobacterium tuberculosis GyrB ATPase inhibitors. A specific compound in this series showed promise in inhibiting MTB DNA gyrase and was not cytotoxic.
Antibacterial Activity
- Khalid et al. (2016) synthesized a series of N-substituted derivatives containing the piperidine-4-yl-1,3,4-oxadiazol nucleus. Their study Khalid et al. (2016) demonstrated moderate to significant antibacterial activity of these compounds.
- Synthesis of compounds containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates was described by Başoğlu et al. (2013). These compounds Başoğlu et al. (2013) exhibited good to moderate antimicrobial activity.
- The work of Singh and Kumar (2015) focused on the synthesis of derivatives involving ethyl pyridine-4-carboxylate, which showed Singh & Kumar (2015) antibacterial activity against various bacteria.
Anticancer Agents
- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds Rehman et al. (2018) were evaluated as anticancer agents, with some showing strong anticancer potential.
Miscellaneous Applications
- Several other studies have explored the synthesis of compounds with similar structures for various applications, including potential use as GPR119 agonists Kubo et al. (2021), topoisomerase IIα inhibitors Alam et al. (2016), and various heterocyclic compounds with potential pharmacological applications.
Eigenschaften
IUPAC Name |
ethyl 1-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-2-28-20(27)16-9-5-6-10-26(16)18-14(11-22-12-23-18)19-24-17(25-29-19)13-7-3-4-8-15(13)21/h3-4,7-8,11-12,16H,2,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQULJNJEWBNCRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


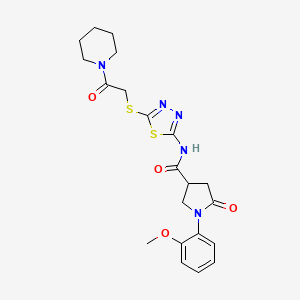
![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)

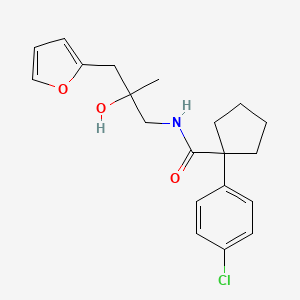

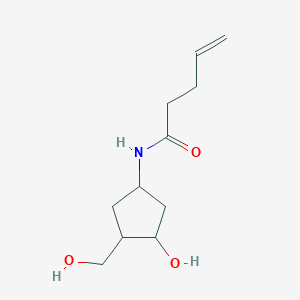

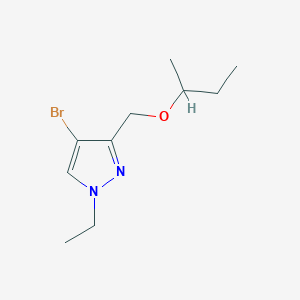
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)
![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)
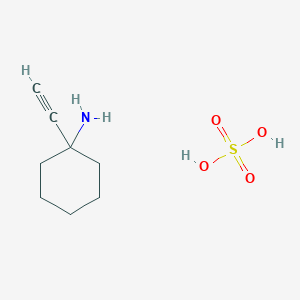
![N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2366244.png)
![(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B2366245.png)